HIV-1 gag Protein p17 (76-84) HIV-1 gag Protein p17 (76-84)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3678671
InChI:
SMILES:
Molecular Formula: C₄₄H₇₂N₁₀O₁₅
Molecular Weight: 981.11

HIV-1 gag Protein p17 (76-84)

CAS No.:

Cat. No.: VC3678671

Molecular Formula: C₄₄H₇₂N₁₀O₁₅

Molecular Weight: 981.11

* For research use only. Not for human or veterinary use.

HIV-1 gag Protein p17 (76-84) -

Specification

Molecular Formula C₄₄H₇₂N₁₀O₁₅
Molecular Weight 981.11

Introduction

Molecular Characteristics and Structure

Sequence and Physical Properties

HIV-1 gag Protein p17 (76-84) refers to a specific nine-amino acid sequence (SLYNTVATL) found within positions 76-84 of the p17 matrix protein, which is part of the larger HIV-1 Gag polyprotein . The p17 matrix protein plays multiple crucial roles in the viral life cycle, including targeting the Gag polyprotein to the plasma membrane during viral assembly . The epitope has a molecular weight of 981.12 and is identified by CAS number 147468-65-3 . As a peptide with well-defined immunological properties, it is typically stored at -20°C for long-term preservation in research settings .

Structural Context within HIV-1 Gag

The p17 matrix protein constitutes the N-terminal domain of the HIV-1 Gag polyprotein (Pr55Gag) . During viral maturation, the viral protease cleaves the Gag precursor to generate individual proteins, including the 17 kDa matrix protein (p17) . The p17 matrix protein contains several functionally important regions, including a highly basic domain spanning residues 17-31 that has been implicated in membrane binding . The SLYNTVATL epitope resides within a region of p17 that forms part of the epitope-rich clusters within HIV-1 proteins that are recognized by the human immune system .

Immunological Significance

Temporal Expression and Recognition Patterns

One of the most intriguing aspects of the HIV-1 gag p17 (76-84) epitope is its unique temporal pattern of recognition by the immune system. Unlike many other HIV epitopes, SL9 is recognized by the majority of chronically infected individuals but is rarely detected in those with acute infection . This contrasts with other HIV proteins such as Nef, which are typically recognized earlier in infection . The temporal relationship for CTL recognition of this epitope represents a distinctive pattern in the evolution of the immune response against HIV-1 .

Help-Independent Nature of SL9-CTLs

A remarkable characteristic of SL9-CTLs is their "help-independent" nature. These highly activated CTLs produce sufficient autocrine mediators to sustain clonal expansion and CTL differentiation for extended periods without requiring CD4+ T cell help or exogenous IL-2 . This property may explain their prevalence during chronic HIV infection when CD4+ T cell numbers are diminished. Paradoxically, SL9-CTLs are also sensitive to paracrine IL-2-induced apoptosis, which may contribute to their relative scarcity during acute infection when cytokine levels are high due to intense activation of the innate immune system .

Impact of Antiretroviral Therapy and Viral Mutations

Altered Epitope Recognition During Treatment

Antiretroviral drug therapy has been shown to alter the profile of human immunodeficiency virus epitopes recognized by CTLs. Research has demonstrated that chronically infected, treated patients with detectable viremia often lack a cellular immune response against the Gag 77-85 (SL9) epitope, in contrast to chronically infected, untreated individuals . Instead, these treated patients frequently develop a new immunodominant response against an epitope in protease PR 76-84 . This shift in epitope recognition highlights how mutations induced by antiretroviral therapy can alter the profile of epitopes presented to T cells and consequently change the direction of the immune response .

Viral Escape and Mutation Patterns

The HIV-1 SL9 epitope, like many immunodominant epitopes, is subject to selective pressure from CTL responses, which can lead to viral escape mutations. The in vitro-primed SL9-CTLs have been found to resemble those derived from HIV-infected patients in terms of degeneracy of recognition and functional avidities for both SL9 and its natural mutations . This suggests that the immune system maintains a degree of flexibility in recognizing variant forms of this epitope, which may be important for ongoing viral control despite viral evolution.

Therapeutic Applications and Research Implications

Epitope Scaffolding Approaches

The p17 protein has been investigated in epitope scaffolding approaches, where it serves as a carrier for other HIV epitopes . This approach takes advantage of the vaccinal properties of p17 while incorporating other immunologically relevant sequences. For example, researchers have identified cross-reactivity between HIV-1 p17 protein and the gp41-specific 2F5 antibody, which can be exploited to induce anti-HIV-1 neutralizing antibody responses . The dual capability of p17 to induce both cellular (CTL) and humoral (antibody) immune responses makes it particularly valuable for vaccine design.

Comparison with Other HIV Epitopes

The HIV-1 gag p17 (76-84) epitope is part of a broader landscape of HIV epitopes that are recognized by the human immune system. Analysis of CTL epitopes across HIV proteins reveals that epitopes from five HIV proteins (gp160, Nef, p24, p17, and RT) contribute 77% of the total documented epitopes . Within the p17 protein specifically, 23 optimal epitopes have been identified that are restricted by multiple HLA class I alleles . The SLYNTVATL epitope stands out within this collection due to its immunodominance in chronic infection and its association with viral control.

Table of Characteristics and Properties

Below is a comprehensive table summarizing the key characteristics of HIV-1 gag Protein p17 (76-84):

CharacteristicDescriptionReference
SequenceSLYNTVATL (SL9)
PositionAmino acids 76-84 of p17 matrix protein
Molecular Weight981.12
CAS Number147468-65-3
HLA RestrictionHLA-A*0201
Temporal PatternPredominantly recognized in chronic infection, rarely in acute infection
Immunological PropertyImmunodominant CD8+ T cell epitope
CTL CharacteristicsHelp-independent, sensitive to IL-2-induced apoptosis
Priming MechanismPrimed by immature but not mature dendritic cells
Clinical CorrelationInversely correlated with viral load
Effect of Antiretroviral TherapyDecreased recognition in treated patients with detectable viremia
Storage Conditions-20°C for long-term storage

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator